

CAS number and IUPAC name for 4-tert-Butylcyclohexylamine

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Compound of Interest

Compound Name: **4-tert-Butylcyclohexylamine**

Cat. No.: **B1205015**

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Technical Guide: 4-tert-Butylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-butylcyclohexylamine**, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a workflow diagram for its preparation.

Chemical Identity and Properties

4-tert-Butylcyclohexylamine is a cycloaliphatic amine that exists as a mixture of cis and trans stereoisomers. Its rigid tert-butyl group locks the cyclohexane ring in a specific conformation, making it a useful scaffold for investigating structure-activity relationships in drug design.

IUPAC Name: 4-tert-butylcyclohexan-1-amine[1] CAS Number: 5400-88-4 (for the mixture of cis and trans isomers)[1][2][3][4]

The key physicochemical properties of **4-tert-butylcyclohexylamine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₁ N	[1][3]
Molecular Weight	155.28 g/mol	[1]
Boiling Point	198.0 ± 8.0 °C (Predicted)	[5]
Density	0.87 g/cm ³	[5]
Flash Point	79 °C	[5]
Refractive Index	1.4662	[5]

Biological Activity

While some commercial suppliers describe 4-tert-butylcyclohexanamine as a potent antagonist of the dopamine D2 receptor, a review of publicly available scientific literature did not yield primary research to substantiate this claim or provide quantitative pharmacological data such as binding affinities (K_i) or functional activities (IC₅₀).^[6] Therefore, researchers should treat this claim with caution and independently verify any biological activity. Studies on derivatives of its precursor, 4-tert-butylcyclohexanone, have shown antibacterial and insecticidal properties, but this is not directly indicative of the activity of the amine itself.

Due to the lack of verifiable data on a specific molecular target, a signaling pathway diagram cannot be provided at this time.

Experimental Protocols

Synthesis of 4-tert-Butylcyclohexylamine via Reductive Amination

The most common method for synthesizing **4-tert-butylcyclohexylamine** is through the reductive amination of 4-tert-butylcyclohexanone. The following is a representative, detailed protocol adapted from established procedures for reductive amination.^{[7][8]}

Materials and Reagents:

- 4-tert-butylcyclohexanone

- Ammonia (e.g., 7N solution in methanol)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Glacial acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diatomaceous earth

Equipment:

- Round-bottom flask with a magnetic stir bar
- Magnetic stir plate
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

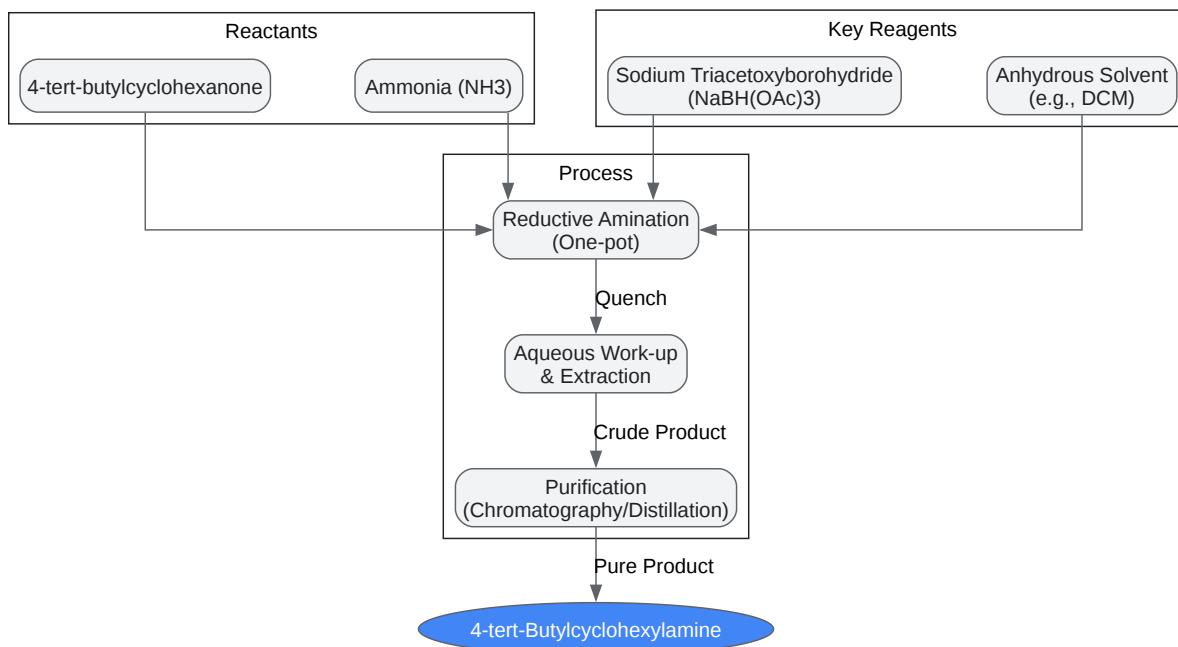
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-tert-butylcyclohexanone (1.0 equivalent).
- Solvent and Amine Addition: Dissolve the ketone in anhydrous DCM or DCE (approximately 0.2 M concentration). To this stirring solution, add an excess of ammonia solution (e.g., 7N in

methanol, 5-10 equivalents).

- **Imine/Enamine Formation:** Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate the formation of the iminium ion intermediate.
- **Reduction:** To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The addition may be slightly exothermic; a water bath can be used for cooling if necessary.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed (typically 2-12 hours).
- **Work-up:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Stir vigorously for 15-20 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:** Filter the mixture through a pad of diatomaceous earth to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **4-tert-butylcyclohexylamine**.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product as a colorless oil or low-melting solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-tert-butylcyclohexylamine** via reductive amination.



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Workflow for the synthesis of **4-tert-butylcyclohexylamine**.

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